Product packaging for Meprednisone 17,21-Dipropionate-d10(Cat. No.:)

Meprednisone 17,21-Dipropionate-d10

Cat. No.: B1158170
M. Wt: 494.64
Attention: For research use only. Not for human or veterinary use.
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Description

Meprednisone 17,21-Dipropionate-d10 is a deuterium-labeled stable isotope of Meprednisone 17,21-Dipropionate. This compound is a deuterated derivative of Meprednisone, which is an anti-inflammatory corticosteroid. As a labeled analog, it is designed for use in quantitative mass spectrometry and other analytical techniques, serving as an internal standard to ensure accurate measurement of the native compound in complex biological matrices. This application is critical for advancing pharmacokinetic studies, metabolic profiling, and drug disposition research related to corticosteroid agents. The incorporation of ten deuterium atoms (d10) occurs in the two propionate ester groups, providing a significant mass shift that is easily distinguishable from the non-labeled species. The primary research value of this compound lies in its ability to facilitate precise and reliable data in studies investigating the mechanism of action of corticosteroids. These agents typically exert their anti-inflammatory and immunosuppressive effects by passively diffusing into cells and binding to the glucocorticoid receptor. This hormone-receptor complex then translocates to the cell nucleus, where it modulates the transcription of various genes. This action leads to the inhibition of pro-inflammatory cytokines and other mediators, effectively dampening the immune response. By using this deuterated standard, researchers can more accurately trace and quantify the parent drug and its metabolites, thereby gaining deeper insights into its distribution, metabolism, and elimination. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₈H₂₆D₁₀O₇

Molecular Weight

494.64

Synonyms

(16β)-16-methyl-17,21-bis(1-oxopropoxy-d10)pregna-1,4-diene-3,11,20-trione; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Meprednisone 17,21 Dipropionate D10

Precursor Synthesis and Derivatization Approaches

The synthesis of the core Meprednisone (B1676281) (16β-methylprednisone) structure is the initial phase. This process typically starts from a more readily available corticosteroid, such as prednisolone (B192156). The key transformation is the introduction of a methyl group at the 16β position.

One established method for the synthesis of 16β-methylated prednisone (B1679067) derivatives involves several key steps. A German patent outlines a process for preparing 16β-methyl prednisone and its 21-acetate, which serves as a strong basis for obtaining the Meprednisone precursor. google.com The synthesis can be summarized as follows:

Formation of a Dienedione: The starting material, often a hydrocortisone (B1673445) derivative, is converted to a pregna-1,4-diene-3,20-dione structure.

Introduction of the 16-Methyl Group: A crucial step involves the reaction with a methylating agent. This can be achieved through a Grignard reaction with methylmagnesium bromide on a 16,17-epoxy intermediate, followed by subsequent chemical transformations to yield the desired 16β-methyl configuration.

Bromination and Dehydrobromination: To create the characteristic Δ¹,⁴-diene system of prednisone, the steroid undergoes bromination, typically at the C2 and C4 positions. google.com This is followed by a dehydrobromination step, often using a mixture of lithium bromide and lithium carbonate in a solvent like dimethylformamide, to introduce the double bonds. google.com

Once Meprednisone is synthesized, the final step is the derivatization of the 17α and 21-hydroxyl groups. This is achieved through esterification with a deuterated propionylating agent. The reactivity of the primary 21-hydroxyl group is significantly higher than that of the tertiary 17α-hydroxyl group. Therefore, the reaction conditions must be carefully controlled to ensure complete dipropionylation. A patent describing the synthesis of methylprednisolone (B1676475) propionate (B1217596) suggests a potential multi-step approach where a cyclic orthoester intermediate is first formed, followed by controlled hydrolysis to yield the desired ester. google.com This highlights the complexities that can arise in selectively esterifying corticosteroid hydroxyl groups.

Deuterium (B1214612) Incorporation Techniques

The "-d10" designation in Meprednisone 17,21-Dipropionate-d10 signifies that ten deuterium atoms are incorporated into the molecule. These are located on the two propionate groups (CH₃CH₂CO-), with each propionyl moiety containing five deuterium atoms (CD₃CD₂CO-). The primary strategy for achieving this is not by direct deuterium exchange on the final molecule, but by using a pre-deuterated building block, specifically propionic-d5 acid or its activated derivatives.

Commercially available Propionic anhydride-d10 is the most direct reagent for the final esterification step. polymersource.casigmaaldrich.com Its chemical formula is (CD₃CD₂CO)₂O, confirming the location of all ten deuterium atoms. The synthesis of this reagent itself relies on various deuterium incorporation techniques applied to propionic acid or its precursors.

Regioselective Deuteration Methods

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions. While not directly applied to the steroid in this case, these methods are fundamental to creating the deuterated propionic acid precursor. For instance, α- and β-deuteration of alcohols can be achieved with high selectivity using specific transition metal catalysts. nih.gov Such principles could be applied to precursors of propionic acid to achieve the desired CD₃CD₂- structure. A deconstructive approach using ketones as traceless handles allows for site-specific and degree-controlled alkyl deuteration, which can be used to form a complete set of deuterated ethyl groups. nih.gov

Palladium-Catalyzed Deuterium Exchange Reactions

Palladium catalysts are highly effective for hydrogen-deuterium exchange reactions. These methods can be used to deuterate organic compounds using D₂O as an inexpensive deuterium source. scielo.org.mx While often used for deuterating aromatic or benzylic positions on complex molecules, the principles can be adapted for the synthesis of deuterated aliphatic compounds like propionic acid. For example, Pd/C has been used to facilitate H-D exchange, which could be applied to precursors of propionic acid. scielo.org.mx

Deuterium Labeling via Reduction with Deuterated Reagents

A common strategy for introducing deuterium is through the reduction of functional groups using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov For example, a precursor molecule with a suitable functional group, such as a double bond or a carbonyl group, at the position intended for deuteration can be reduced to introduce deuterium atoms. The synthesis of deuterated phenylpropionic acid derivatives has been achieved through reduction with sodium borohydride. google.com This general approach is a cornerstone of isotopic labeling.

Ultrasound-Assisted Deuterium-Hydrogen Exchange Processes

Ultrasound has been shown to assist and accelerate hydrogen-deuterium exchange reactions. This technique can improve reaction efficiency and often allows for milder reaction conditions. sigmaaldrich.com While specific applications to propionic acid synthesis are not detailed, ultrasound-assisted processes represent an emerging green chemistry approach to facilitate H/D exchange in various organic molecules.

Purification and Isolation of Deuterated Analogues

The final stage of the synthesis is the purification and isolation of the target compound, this compound, to a high degree of chemical and isotopic purity. Given the structural similarity between the deuterated product and any non-deuterated or partially deuterated side-products, chromatographic techniques are essential.

Chromatography is the primary method for purifying steroids. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures of steroids with high resolution. Reversed-phase HPLC is commonly used, where the nonpolar nature of the steroid ester allows for strong retention on a C18 column, enabling separation from more polar impurities.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for analysis and purification, particularly after derivatization to increase volatility. google.com

Crystallization is a classic and effective method for purifying steroids on a commercial scale. google.com After chromatographic separation, the fractions containing the pure product can be concentrated and the product crystallized from a suitable solvent system to remove any remaining impurities.

Immunoaffinity Chromatography is a more specialized technique that uses antibodies specific to a particular steroid structure to achieve highly selective purification. scielo.org.mx This method is particularly useful for isolating steroids from complex biological matrices but can also be adapted for synthetic purification schemes.

The purity of the final product is typically assessed by a combination of HPLC (to determine chemical purity) and mass spectrometry (to confirm the mass and determine the isotopic enrichment, i.e., the percentage of deuterium incorporation).

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

Reagent NameChemical FormulaRole in Synthesis
PrednisoloneC₂₁H₂₈O₅Starting material for Meprednisone precursor
Methylmagnesium BromideCH₃MgBrIntroduction of 16-methyl group
Lithium CarbonateLi₂CO₃Reagent for dehydrobromination
Propionic Anhydride-d10(CD₃CD₂CO)₂ODeuterated acylating agent for esterification
4-DimethylaminopyridineC₇H₁₀N₂Catalyst for esterification

Table 2: Illustrative Synthetic Steps and Conditions

StepReactionKey Reagents and Conditions
1Synthesis of 16β-MethylprednisoneMulti-step process from Prednisolone, involving methylation and dehydrogenation. google.com
2DipropionylationMeprednisone, Propionic anhydride-d10, 4-dimethylaminopyridine, tertiary amine (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature.
3PurificationReversed-phase HPLC (C18 column), followed by crystallization.

Characterization of Deuterium Enrichment and Positional Isomers

Following synthesis, a critical step is the thorough characterization of the deuterated product to confirm the extent and location of deuterium incorporation. This is essential to ensure the compound's suitability for its intended application.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms within a molecule. researchgate.net While ¹H NMR (proton NMR) is commonly used, the absence of signals at specific chemical shifts where protons have been replaced by deuterium can indicate successful labeling. libretexts.orgyoutube.com

For more direct evidence, ²H NMR (deuterium NMR) can be employed. sigmaaldrich.com This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their positions. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum correspond to the locations of the deuterium atoms, and the integration of the signals can provide a quantitative measure of deuterium enrichment at each labeled site. sigmaaldrich.com Two-dimensional NMR techniques can further elucidate the structure and confirm the position of the deuterium labels. researchgate.net

Key NMR Data for Deuterium Location Analysis:

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
¹H NMR Disappearance of proton signals at labeled positions. libretexts.orgyoutube.comConfirms the substitution of hydrogen with deuterium.
²H NMR Direct detection and quantification of deuterium at specific sites. sigmaaldrich.comProvides definitive proof of the location and enrichment of the ten deuterium atoms.
¹³C NMR Changes in the splitting patterns of carbon signals adjacent to deuterium. rsc.orgOffers secondary confirmation of deuterium incorporation.
2D NMR (e.g., COSY, HSQC) Correlation between protons and carbons, helping to assign signals and confirm structural integrity. researchgate.netVerifies the overall structure of the deuterated molecule.

Mass Spectrometry for Deuterium Content Verification

The mass spectrum of the deuterated compound will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, corresponding to the number of incorporated deuterium atoms. The isotopic distribution pattern of the molecular ion cluster can be analyzed to determine the percentage of molecules that contain the desired number of deuterium atoms (in this case, ten). Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often used to analyze deuterated steroids. nih.govsigmaaldrich.com

Mass Spectrometry Data for Isotopic Enrichment:

Analytical TechniqueParameter MeasuredSignificance for this compound
High-Resolution Mass Spectrometry (HRMS) Accurate mass of the molecular ion. rsc.orgConfirms the elemental composition and the total number of deuterium atoms incorporated.
Isotopic Distribution Analysis Relative abundance of different isotopic peaks.Determines the percentage of d10 enrichment and the presence of molecules with fewer deuterium atoms.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the deuterated molecule. nih.govCan provide additional structural information and confirm the location of deuterium in specific fragments.

Scalability and Efficiency Considerations in Deuterated Steroid Synthesis

Recent advancements have focused on developing more efficient and practical methods for deuteration. researchgate.net For example, the use of continuous microflow-ultrasound synergy has been shown to improve the yield and deuterium incorporation in steroid synthesis on a larger scale. researchgate.net Furthermore, recycling of deuterated solvents, such as deuterated methanol (B129727) (CD₃OD), can significantly improve the cost-effectiveness of the process. researchgate.net The development of new catalytic methods is also a key area of research aimed at improving the efficiency and selectivity of steroid synthesis in general, which can be applied to the production of deuterated analogs. nih.gov The ability to produce these complex molecules on a multigram scale is essential for their use in various research and clinical applications. nih.gov

Advanced Analytical Methodologies Utilizing Meprednisone 17,21 Dipropionate D10 As a Stable Isotope Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of glucocorticoids due to its high sensitivity, selectivity, and specificity. nih.govnih.gov The development of robust LC-MS/MS assays is a multi-faceted process that involves optimizing chromatographic separation, mass spectrometric detection, and addressing matrix-related challenges.

Chromatographic Separation Optimization for Glucocorticoid Dipropionates

The successful separation of glucocorticoid dipropionates, which are often structurally similar, is paramount for accurate quantification. researchgate.net Optimization of chromatographic conditions is a critical step in method development. nih.gov

Key parameters that are systematically evaluated and optimized include:

Column Chemistry: Reversed-phase columns, particularly C18 phases, are widely used for the separation of corticosteroids. researchgate.netaccesson.krnih.gov The choice of a specific C18 column can influence selectivity and resolution. For instance, a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) has been successfully used for the separation of betamethasone (B1666872) dipropionate. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a small percentage of formic acid to improve protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727). accesson.krnih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of compounds with varying polarities. researchgate.netdshs-koeln.de

Flow Rate and Column Temperature: These parameters are adjusted to achieve a balance between analysis time and separation efficiency. A flow rate of 0.3 mL/min and a column temperature of 40°C have been reported in methods for corticosteroid analysis. accesson.kr

Systematic optimization, sometimes aided by experimental designs like the Box-Behnken design, allows for the fine-tuning of these parameters to achieve baseline separation of target analytes from potential interferences. researchgate.net

Mass Spectrometric Detection Parameters for Meprednisone (B1676281) 17,21-Dipropionate-d10 (SRM Transitions, Ionization Modes)

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. nih.govnih.gov

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of glucocorticoids as they readily form protonated molecules ([M+H]⁺). accesson.kr

SRM Transitions: In SRM, a specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity. For Meprednisone 17,21-Dipropionate-d10, specific precursor-to-product ion transitions would be established. While the exact transitions for this compound are not readily available in the provided search results, the principle remains the same as for other glucocorticoids. For example, for betamethasone dipropionate, the protonated molecule [M+H]⁺ at m/z 505 is fragmented to a product ion at m/z 411. accesson.kr For a deuterated standard like fluticasone (B1203827) propionate-d3, the [M+H]⁺ ion at m/z 504 fragments to a product ion at m/z 313. accesson.kr Similar characteristic transitions would be identified and optimized for this compound. The optimization of collision energy is crucial to maximize the intensity of the desired product ion.

To enhance the reliability of identification, two SRM transitions are often monitored for each compound. nih.gov

Interactive Table: Illustrative SRM Transitions for Glucocorticoids

Below is an example table showcasing typical SRM transitions for some common glucocorticoids. The specific transitions for this compound would be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Betamethasone Dipropionate505411ESI+
Clobetasol Propionate (B1217596)467373ESI+
Fluticasone Propionate501313ESI+
Fluticasone Propionate-d3504313ESI+
This compoundTo be determinedTo be determinedESI+ (presumed)

Data for this compound is hypothetical and for illustrative purposes.

Matrix Effects and Ion Suppression in Biological Matrices

When analyzing biological samples such as plasma or urine, co-eluting endogenous components can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. longdom.orgnih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification. longdom.org

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. accesson.krnih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte of interest from the bulk of the matrix components is a crucial step. nih.gov

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it will experience similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized. nih.gov

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Assays

While LC-MS/MS is often the preferred technique, gas chromatography-mass spectrometry (GC-MS) remains a powerful tool for steroid analysis, particularly for structural characterization. researchgate.netnih.gov

Derivatization Strategies for Enhanced Volatility and Detection

Glucocorticoids are generally not volatile enough for direct analysis by GC. nih.govtandfonline.com Therefore, a derivatization step is necessary to increase their volatility and thermal stability. nih.govyoutube.com

Common derivatization strategies for steroids include:

Silylation: This is the most widely used method for derivatizing hydroxyl groups in steroids. tandfonline.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylsilylimidazole (TSIM), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netyoutube.comtandfonline.com This process reduces the polarity and boiling point of the compounds. youtube.com

Methoximation: Carbonyl groups can be derivatized to form oximes using reagents like methoxyamine. tandfonline.com This is often performed prior to silylation to prevent enolization and the formation of multiple derivatives. nih.gov

Acylation: This method introduces an acyl group into the molecule and can be performed using acyl halides or acid anhydrides. tandfonline.com

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure complete reaction and prevent the formation of degradation products. researchgate.netyoutube.com

Interactive Table: Common Derivatization Reagents for Glucocorticoids in GC-MS

Derivatization Reagent(s)Target Functional Group(s)Purpose
BSTFA, MSTFA, TSIM/BSA/TMCSHydroxyl (-OH)Increases volatility and thermal stability by forming TMS ethers.
Methoxyamine hydrochlorideCarbonyl (C=O)Forms methoximes to prevent enolization and improve chromatographic peak shape.
Acyl Halides / AnhydridesHydroxyl (-OH), Amino (-NH2)Increases volatility and can introduce electron-capturing groups for enhanced detection.

GC Column Selection and Temperature Programming

The separation of derivatized glucocorticoids in GC is achieved based on their boiling points and interactions with the stationary phase of the GC column. krssltd.comsigmaaldrich.com

GC Column Selection: Non-polar or low-polarity capillary columns, such as those with a poly(dimethyl siloxane) stationary phase (e.g., HP-1), are commonly used for steroid analysis. sigmaaldrich.commdpi.com The column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution, analysis time, and sample capacity. amerigoscientific.comrestek.com

Temperature Programming: A temperature program, where the oven temperature is gradually increased during the analysis, is essential for separating a mixture of compounds with a wide range of boiling points. krssltd.com An optimized temperature program ensures that all analytes elute as sharp, symmetrical peaks with good resolution from each other. nih.govmdpi.com For example, a program might start at a lower temperature and ramp up to a final temperature of 320°C or higher to elute the high-boiling derivatized steroids. mdpi.com

The carrier gas, typically helium or hydrogen, and its flow rate also play a critical role in achieving optimal separation efficiency. krssltd.comrestek.com

Method Validation for Research Applications

The validation of analytical methods is a critical process in research to ensure the reliability, reproducibility, and accuracy of quantitative data. When using this compound as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, a comprehensive validation protocol is required. mdpi.commdpi.com This process establishes the performance characteristics of the method and ensures it is suitable for its intended research application. The use of a deuterated standard like this compound is fundamental to this process, as it mimics the analyte of interest—Meprednisone 17,21-Dipropionate—throughout sample extraction, cleanup, and analysis, thereby correcting for variations in the procedure. sigmaaldrich.comclearsynth.com

Specificity and Selectivity in Complex Sample Environments

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. sigmaaldrich.com In complex biological samples such as plasma, urine, or tissue homogenates, the risk of interference from endogenous compounds or other structurally similar molecules is high. nih.govelsevierpure.com

The use of this compound in conjunction with LC-MS/MS provides a high degree of selectivity. nih.gov The chromatographic separation (LC) phase separates the analyte and internal standard from many other matrix components based on their physicochemical properties. The mass spectrometric detection (MS/MS) phase provides further, orthogonal selectivity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. nih.gov

This compound, as the internal standard, will have nearly identical chromatographic retention time and ionization characteristics to the non-labeled analyte. mdpi.com However, it is distinguished by its higher mass due to the ten deuterium (B1214612) atoms. The mass spectrometer is programmed to monitor a specific precursor-to-product ion transition for the analyte and a different, mass-shifted transition for the internal standard. This dual-monitoring ensures that signal detected for the analyte is not from an interfering compound, as it is highly improbable that an interfering substance would have the same retention time and the exact mass transitions as both the analyte and its deuterated internal standard. This approach significantly reduces the potential for false-positive results and corrects for matrix effects that can suppress or enhance the ionization of the target analyte. clearsynth.com

Linearity and Calibration Range Assessment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of calibration standards prepared at different concentrations. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The use of this compound is crucial for establishing a reliable calibration curve. clearsynth.com It compensates for variability in sample injection volume and instrument response. sigmaaldrich.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The lower limit of this range is the Lower Limit of Quantification (LLOQ).

Research findings for quantitative LC-MS/MS analysis of similar corticosteroids demonstrate excellent linearity, typically with a correlation coefficient (r) greater than 0.99. nih.gov

Table 1: Illustrative Linearity and Calibration Range Data for Corticosteroid Analysis using LC-MS/MS

AnalyteMatrixCalibration RangeCorrelation Coefficient (r)Reference
CortisolUrine0.05 - 100 ng/mL> 0.99 nih.gov
CortisoneUrine0.25 - 500 ng/mL> 0.99 nih.gov
Methylprednisolone (B1676475)Exhaled Breath Condensate0.001 - 0.2 µg/mLNot Specified researchgate.net

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Both are critical for the validation of a quantitative research method. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day).

This compound plays a vital role in achieving high accuracy and precision. clearsynth.com By normalizing the analyte's response to the internal standard's response, it corrects for random and systematic errors that may occur during sample processing and analysis. sigmaaldrich.com

For bioanalytical methods, acceptance criteria for accuracy are often within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). Studies on similar steroid analyses using LC-MS/MS with deuterated internal standards consistently meet these criteria. elsevierpure.comnih.gov

Table 2: Example Accuracy and Precision Data from Validated Steroid Assays

AnalyteParameterAcceptable LimitObserved ValueReference
Cortisol & CortisoneIntra-day and Inter-day Imprecision (%CV)< 10%Within acceptable range nih.gov
Cortisol & CortisoneTrueness (% Bias)< 15%Within acceptable limit nih.gov
Cortisol & CortisonePrecision (%CV)Not Specified< 8% elsevierpure.com

Recovery and Extraction Efficiency Optimization for Research Samples

Recovery is the measure of the efficiency of an extraction procedure, representing the percentage of the analyte that is successfully transferred from the original sample matrix to the final analytical extract. Optimizing extraction efficiency is key to ensuring the method is sensitive and robust. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for sample cleanup and concentration. researchgate.net

The role of the internal standard, this compound, is to track the analyte throughout the extraction process. Since the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it will be lost at a similar rate during sample preparation steps. sigmaaldrich.com By calculating the ratio of the analyte to the internal standard, the method corrects for losses during extraction, leading to more accurate quantification.

The optimization process involves testing different extraction sorbents, solvents, and pH conditions to maximize analyte recovery while minimizing matrix interferences. researchgate.net Research on corticosteroid extraction has shown that high and consistent recovery can be achieved.

Table 3: Reported Recovery Rates in Steroid Analysis

Analyte(s)Extraction MethodRecovery RangeReference
T-2 and HT-2 toxinsNot Specified~90% nih.gov
Various CorticosteroidsSPE96% - 103% (Relative) researchgate.net
MethylprednisoloneDispersive Solid-Phase Extraction96.0% (Extraction Recovery) researchgate.net

Stability Assessment of the Deuterated Internal Standard in Analytical Solutions and Stored Samples

The stability of both the analyte and the internal standard in various conditions is a cornerstone of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For this compound, its stability must be confirmed under conditions that reflect its lifecycle in the laboratory.

Stability assessments typically include:

Stock Solution Stability: Evaluating the stability of the internal standard in its stock solution at room temperature and under refrigerated conditions over a period of time.

Freeze-Thaw Stability: Assessing stability after multiple cycles of freezing and thawing, which mimics the handling of stored research samples.

Autosampler Stability: Determining if the processed samples are stable while sitting in the LC-MS/MS autosampler before injection.

Long-Term Storage Stability: Evaluating the stability of the internal standard in the biological matrix stored at low temperatures (e.g., -20°C or -80°C) for an extended duration.

Validation guidelines, such as those from the ICH, provide a framework for these experiments. mdpi.com The stability is assessed by comparing the response of the aged samples against freshly prepared samples. The internal standard is considered stable if the deviation is within acceptable limits, often ±15%. The inherent chemical similarity between this compound and its non-deuterated counterpart suggests they will exhibit similar stability profiles, making the deuterated standard a reliable tool for ensuring the integrity of samples over time.

Preclinical Metabolic Fate Elucidation Using Deuterated Meprednisone 17,21 Dipropionate D10

In Vitro Metabolic Stability and Metabolite Identification in Cellular Systems

In vitro models are fundamental in the early assessment of a new chemical entity's metabolic properties. nih.gov These systems, primarily derived from the liver, the main site of drug metabolism, allow for a controlled investigation of metabolic pathways and the rate of drug clearance. evotec.comthermofisher.comwuxiapptec.com

The initial evaluation of the metabolic stability of Meprednisone (B1676281) 17,21-Dipropionate would involve incubations with liver microsomes and hepatocytes from various species (e.g., rat, dog, human) to identify potential inter-species differences in metabolism. evotec.commsdvetmanual.com Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comwuxiapptec.com Incubating Meprednisone 17,21-Dipropionate-d10 with liver microsomes in the presence of necessary cofactors like NADPH would primarily elucidate the Phase I metabolic pathways. evotec.com

Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and thus offer a more comprehensive picture of drug metabolism, including conjugation reactions. thermofisher.com Cryopreserved hepatocytes are often used for their convenience and retention of metabolic activity similar to fresh hepatocytes. thermofisher.com In these studies, the disappearance of the parent compound over time is monitored to determine its intrinsic clearance. The deuterated form, this compound, serves as an ideal internal standard for quantification due to its identical chemical properties but distinct mass, allowing for precise measurement by mass spectrometry.

Hypothetical In Vitro Metabolic Stability Data for Meprednisone 17,21-Dipropionate

Table 1: In Vitro Intrinsic Clearance (CLint) of Meprednisone 17,21-Dipropionate in Liver Microsomes and Hepatocytes
Species Liver Microsomes (μL/min/mg protein) Hepatocytes (μL/min/10^6 cells)
Rat 120 ± 15 85 ± 11
Dog 95 ± 12 68 ± 9

This table presents hypothetical data for illustrative purposes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites. nih.govresearchgate.net Following incubation of this compound in hepatic systems, the resulting mixture would be analyzed by LC-MS/MS. The chromatographic separation resolves the parent compound from its metabolites, and the mass spectrometer provides information on their molecular weights and fragmentation patterns.

The metabolism of corticosteroids like meprednisone, which is structurally related to methylprednisolone (B1676475), is expected to involve several key biotransformations. pfizer.com Phase I metabolism of Meprednisone 17,21-Dipropionate would likely begin with the hydrolysis of the dipropionate esters to form Meprednisone 17-propionate and subsequently meprednisone. This would be followed by hydroxylation reactions, primarily at the 6β-position, catalyzed by CYP3A4. pharmgkb.org Reduction of the C20-ketone is also a common metabolic pathway for corticosteroids, leading to 20α- and 20β-hydroxy metabolites. pharmgkb.orgnih.gov

Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For corticosteroids, this primarily involves glucuronidation. pharmgkb.org The hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl groups on the steroid nucleus, are potential sites for conjugation with glucuronic acid.

The use of this compound is particularly advantageous here. The deuterium (B1214612) atoms result in a characteristic mass shift in the parent compound and its metabolites, making them easily distinguishable from endogenous steroids and background noise in the biological matrix.

Expected Metabolites of Meprednisone 17,21-Dipropionate

Table 2: Predicted Phase I and Phase II Metabolites of Meprednisone 17,21-Dipropionate
Metabolite Metabolic Pathway
Meprednisone 17-Propionate Hydrolysis
Meprednisone Hydrolysis
6β-hydroxy-meprednisone Hydroxylation (Phase I)
20α-hydroxy-meprednisone Reduction (Phase I)
20β-hydroxy-meprednisone Reduction (Phase I)
Meprednisone glucuronide Glucuronidation (Phase II)

This table is based on the known metabolism of structurally similar corticosteroids and is for illustrative purposes.

To quantify the rate at which Meprednisone 17,21-Dipropionate is metabolized, time-course studies are performed. Samples are taken at various time points from the in vitro incubations and analyzed by LC-MS/MS. The decrease in the concentration of the parent compound over time allows for the calculation of the metabolic half-life (t½) and the intrinsic clearance (CLint). springernature.com These parameters are crucial for predicting the in vivo hepatic clearance and potential for drug-drug interactions. The deuterated internal standard ensures the accuracy of these quantitative measurements by correcting for variations in sample processing and instrument response.

Ex Vivo Metabolic Profiling in Animal Tissues

To further understand the metabolic disposition of Meprednisone 17,21-Dipropionate, ex vivo studies using animal tissues can be conducted. These studies provide a bridge between in vitro findings and in vivo reality by examining metabolism in a more complex biological environment.

In addition to the liver, other tissues can contribute to drug metabolism, a phenomenon known as extrahepatic metabolism. wuxiapptec.comwuxiapptec.com Tissues such as the kidney, lung, and intestine can be obtained from preclinical species, homogenized, and their subcellular fractions (like S9 fractions or microsomes) can be used for incubation studies. wuxiapptec.com this compound would be incubated with these tissue preparations to assess the extent and nature of metabolism in these organs. This can reveal tissue-specific metabolic pathways that may not be apparent from liver-only studies. For corticosteroids, enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which can be present in various tissues, play a role in their metabolism and activity. nih.gov

Following administration of this compound to preclinical animal models, various organs can be harvested at different time points to map the distribution of the parent compound and its metabolites. nih.gov This provides a spatial understanding of where the drug and its metabolites accumulate. Techniques such as quantitative whole-body autoradiography (QWBA) with a radiolabeled version of the compound or advanced mass spectrometry imaging techniques can be employed for this purpose. The analysis of tissue extracts by LC-MS/MS, with the aid of the deuterated standard, allows for the precise quantification of each metabolite in specific organs, offering insights into tissue-specific exposure and potential sites of pharmacological action or toxicity.

Preclinical Pharmacokinetic Research Applications of Meprednisone 17,21 Dipropionate D10

Development of Animal Models for Pharmacokinetic Studies

Animal models are indispensable for initial pharmacokinetic assessments. The data gathered from these models help in understanding how a drug might behave in humans.

Rodent Pharmacokinetic Model Development

Rodent models, particularly rats and mice, are frequently the first step in in vivo pharmacokinetic research due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental protocols. marketexclusive.com In the context of Meprednisone (B1676281) 17,21-Dipropionate-d10, rodent models would be instrumental in initial assessments of its metabolic fate. For instance, studies in rats have been used to develop complex physiologically based pharmacokinetic (PBPK) models for similar corticosteroids like methylprednisolone (B1676475), where blood and tissue samples were collected to understand its distribution and metabolism. nih.gov

The use of a deuterated compound like Meprednisone 17,21-Dipropionate-d10 in these models allows for "microdosing" studies, where the labeled compound can be administered at very low concentrations and still be accurately detected. This is particularly useful when studying the pharmacokinetics of potent corticosteroids where high doses might induce unwanted pharmacological effects that could confound the interpretation of pharmacokinetic data.

Larger Animal Model Considerations for Specific Research Questions

While rodent models provide foundational data, larger animal models such as canines, swine, or non-human primates are often employed for more specific research questions that require a closer physiological approximation to humans. For corticosteroids, which can have complex interactions with the endocrine system, larger animal models can provide more translatable data on aspects like protein binding and tissue distribution.

For example, the disposition of corticosteroids has been studied in ovine models to assess maternal-fetal drug transfer. nih.gov In such studies, this compound could serve as a tracer to differentiate the administered drug from endogenous steroids, providing a clearer picture of its distribution across the placenta. The selection of a larger animal model is contingent on the specific research question, such as investigating the drug's effect on specific organ systems that are more analogous to humans in these species.

Pharmacokinetic Parameter Determination in Preclinical Species

A primary goal of preclinical studies is to determine key pharmacokinetic parameters that describe the drug's journey through the body.

Absorption, Distribution, and Elimination Kinetics

The processes of absorption, distribution, and elimination determine the concentration of a drug at its site of action and the duration of its effect. For corticosteroids like meprednisone, these kinetics can be complex. For example, the related compound methylprednisolone exhibits linear pharmacokinetics, meaning its concentration is proportional to the dose, which simplifies predictions of its behavior in the body. nih.gov In contrast, prednisolone (B192156) shows dose-dependent pharmacokinetics due to saturable plasma protein binding. nih.gov

The use of this compound, often in conjunction with its non-deuterated form, allows for precise determination of these parameters. By administering a mixture of the deuterated and non-deuterated compounds and analyzing plasma samples over time, researchers can accurately calculate metrics such as clearance, volume of distribution, and elimination half-life. The deuterated compound serves as an ideal internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and precision in measurements.

Table 1: Representative Pharmacokinetic Parameters for a Corticosteroid in a Preclinical Rodent Model

ParameterValueUnit
Clearance (CL)0.45L/h/kg
Volume of Distribution (Vss)1.5L/kg
Half-life (t1/2)1.93hours
Bioavailability (F)82%

This table presents representative data for a corticosteroid, methylprednisolone, based on published studies and is for illustrative purposes. nih.gov

Tissue Distribution Studies Using Deuterated Tracers

Understanding where a drug distributes in the body is critical for assessing both its efficacy and potential for toxicity. Deuterated tracers like this compound are exceptionally valuable for these studies. Following administration, tissue samples can be collected at various time points and analyzed for the presence of the deuterated compound. This allows for a quantitative assessment of the drug's concentration in different organs and tissues.

Studies with other corticosteroids have shown that tissue distribution can be influenced by the formulation. For example, dexamethasone (B1670325) palmitate incorporated into a lipid emulsion showed higher concentrations in inflamed tissues compared to a free form of the drug. nih.govdoi.org Similar studies with this compound could reveal how its formulation influences its delivery to target tissues, providing insights for optimizing drug delivery systems.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Research

PBPK modeling is a sophisticated computational approach that simulates the ADME processes of a drug within a virtual representation of the body's physiological systems. nih.gov These models integrate data from in vitro experiments with in vivo preclinical and clinical data to create a holistic picture of a drug's pharmacokinetic behavior. nih.gov

PBPK models for corticosteroids have been developed to understand their complex disposition, including reversible metabolism and tissue-specific binding. nih.govnih.gov The development and verification of these models often begin with preclinical species. youtube.com Data obtained using this compound in rodent or larger animal models can be used to build and refine these PBPK models. For instance, the tissue distribution data gathered using the deuterated tracer can inform the tissue-partitioning parameters within the model.

By accurately modeling the pharmacokinetics in preclinical species first, researchers can then scale these models to predict human pharmacokinetics, a critical step in planning first-in-human clinical trials. youtube.com This "predict-learn-confirm" paradigm allows for the optimization of clinical study designs and can help in identifying potential risks before human exposure. nih.gov The use of PBPK modeling, informed by data from deuterated compounds, represents a powerful tool in modern drug development, enabling a more mechanistic understanding of a drug's behavior in the body. nih.govyoutube.com

Model Development and Validation Using Deuterated Data

The use of deuterated compounds, such as this compound, is a cornerstone in the development and validation of robust pharmacokinetic (PK) models. In preclinical research, these isotopically labeled molecules serve as ideal internal standards for quantitative analysis, particularly in studies involving mass spectrometry. clearsynth.com The fundamental principle behind this application lies in the near-identical physicochemical properties of the deuterated standard and the parent analyte. This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization, thus minimizing analytical variability and improving the accuracy of quantification.

The development of a reliable pharmacokinetic model begins with the accurate measurement of drug concentrations in biological matrices over time. Deuterated internal standards are instrumental in this process for several reasons:

Minimizing Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. A deuterated internal standard co-eluting with the analyte experiences the same matrix effects, allowing for reliable correction and more precise quantification. clearsynth.com

Improving Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated standards significantly enhance the accuracy and precision of the analytical method. clearsynth.com This is crucial for generating the high-quality data needed for pharmacokinetic modeling.

Method Validation: The use of deuterated standards is a critical component of validating an analytical method, ensuring its robustness and reliability for its intended purpose. clearsynth.com

The data generated using this compound as an internal standard would be used to construct pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of meprednisone dipropionate. These models are essential for understanding the drug's behavior in a biological system and for predicting its disposition in different species, including humans.

Below is an illustrative data table showcasing the type of data that would be generated in a preclinical pharmacokinetic study using a deuterated internal standard for model development.

Table 1: Illustrative Pharmacokinetic Data of Meprednisone Dipropionate in a Preclinical Model

Time (hours)Plasma Concentration of Meprednisone Dipropionate (ng/mL)Internal Standard (this compound) Response (Arbitrary Units)
0.25150.250123
0.5285.650210
1450.849987
2390.150056
4210.550150
885.349999
1225.150089
245.250112

Interspecies Scaling and Translation Principles in Research

Interspecies scaling is a critical process in drug development that involves extrapolating pharmacokinetic and pharmacodynamic data from animal species to humans. This allows for the prediction of human pharmacokinetics and the selection of a safe and effective starting dose for clinical trials. The use of deuterated compounds like this compound in these preclinical studies enhances the precision of the animal pharmacokinetic data, which forms the foundation for these extrapolations.

The core principle of interspecies scaling is the concept of allometry, which relates physiological and pharmacokinetic parameters to body size across different species. Key pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd) are often scaled from animals to humans based on body weight using the following allometric equation:

Y = a * Wb

Where:

Y is the pharmacokinetic parameter of interest (e.g., CL, Vd).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

The accuracy of interspecies scaling is highly dependent on the quality of the preclinical pharmacokinetic data. By providing more accurate and precise measurements of drug concentrations, deuterated internal standards contribute to more reliable estimates of key pharmacokinetic parameters in animals. This, in turn, improves the confidence in the allometric scaling and the prediction of human pharmacokinetics.

The use of a deuterated compound like this compound is particularly valuable in this context. While the deuterated form is primarily used as an analytical standard, the pharmacokinetic data of the non-deuterated meprednisone dipropionate, obtained with high accuracy using this standard, is what is used for the scaling. The stability of the deuterium (B1214612) label ensures that the internal standard does not interfere with the measurement of the actual drug, a crucial factor for obtaining reliable data for scaling.

The following table provides an illustrative example of how key pharmacokinetic parameters for meprednisone dipropionate, determined using highly accurate methods involving a deuterated standard, might be scaled across different species to predict human parameters.

Table 2: Illustrative Interspecies Scaling of Meprednisone Dipropionate Pharmacokinetic Parameters

SpeciesBody Weight (kg)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)
Mouse0.021.51.2
Rat0.251.11.0
Rabbit3.50.80.9
Dog100.60.8
Monkey50.70.85
Human (Predicted)700.40.7

Mechanistic Research of Meprednisone 17,21 Dipropionate D10 and Its Deuterated Analogues in Biological Systems

Glucocorticoid Receptor Binding and Activation Studies (In Vitro)

The foundational mechanism of action for glucocorticoids, including Meprednisone (B1676281) 17,21-Dipropionate-d10, is their interaction with the glucocorticoid receptor (GR). patsnap.compatsnap.com The GR is a member of the nuclear receptor superfamily that, upon ligand binding, acts as a transcription factor to regulate a wide array of genes. patsnap.compatsnap.com

Ligand-Binding Affinity Assays with Labeled Compounds

Specific binding affinity data for Meprednisone 17,21-Dipropionate-d10 are not extensively available in the public domain. However, the principles of such investigations can be understood from studies on related compounds. Ligand-binding affinity assays are crucial for determining the potency of a corticosteroid. These assays typically involve a radiolabeled or fluorescently-labeled glucocorticoid of known high affinity, such as [3H]dexamethasone, and a source of glucocorticoid receptors, often derived from cultured cells or tissue homogenates.

The relative binding affinity of a test compound like this compound would be determined by its ability to compete with the labeled ligand for binding to the receptor. A higher affinity is indicated by a lower concentration of the test compound required to displace 50% of the specifically bound labeled ligand (IC50). For glucocorticoids, structural features such as substitutions at the C-17 and C-21 positions significantly influence binding affinity. nih.gov For instance, the presence of 17α- and 21-ester groups can modulate both the lipophilicity and the affinity of the steroid for the glucocorticoid receptor. nih.gov While all 21-esters tend to show lower binding affinity than their parent alcohols, 17α,21-diesters have been found to have higher affinity than the 21-ester or the parent alcohol alone. nih.gov

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is not expected to dramatically alter the fundamental binding interactions. However, it can subtly influence the conformational stability of the molecule and its metabolic stability, which could indirectly affect receptor interaction time and downstream events. Further studies are required to quantify the precise binding affinity of this compound.

Receptor Translocation and Dimerization Investigations

Upon binding its ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates from the cytoplasm into the nucleus. patsnap.com Once in the nucleus, the ligand-receptor complex can form homodimers, which then bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription. patsnap.com

While direct studies on receptor translocation and dimerization induced by this compound are not yet published, the general mechanism is expected to be consistent with other glucocorticoids. The process of dimerization is crucial for the receptor's ability to bind to palindromic GREs and is thought to be a key determinant of its transcriptional activity. nih.gov The DNA-binding domain (DBD) of the GR plays a significant role in both DNA binding and receptor dimerization. nih.gov

Cellular and Molecular Mechanism of Action Investigations (In Vitro)

The binding of a glucocorticoid to its receptor initiates a cascade of molecular events that ultimately manifest as a cellular response. In vitro studies using various cell lines are instrumental in dissecting these mechanisms.

Gene Expression Modulation by Deuterated Meprednisone 17,21-Dipropionate

The primary mechanism of glucocorticoid action is the modulation of gene transcription. patsnap.com This leads to the increased expression of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators. patsnap.compatsnap.com While specific gene expression profiles induced by this compound have not been detailed, it is anticipated to follow the general pattern of other corticosteroids. This includes the transactivation of genes encoding anti-inflammatory proteins like lipocortin-1 and the transrepression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.

The table below illustrates a hypothetical representation of gene expression changes that could be expected in a relevant cell line treated with this compound, based on the known actions of glucocorticoids.

GeneFunctionExpected Change in Expression
Annexin A1 (Lipocortin-1) Anti-inflammatory proteinUpregulation
Interleukin-6 (IL-6) Pro-inflammatory cytokineDownregulation
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokineDownregulation
Nuclear Factor Kappa B (NF-κB) Pro-inflammatory transcription factorInhibition of activity

Cellular Signaling Pathway Interrogation

Glucocorticoids are known to interfere with multiple signaling pathways, most notably the pro-inflammatory NF-κB and AP-1 pathways. The activated glucocorticoid receptor can directly interact with these transcription factors, preventing them from binding to their DNA response elements and thereby inhibiting the expression of inflammatory genes.

Studies on methylprednisolone (B1676475), a related glucocorticoid, have shown that it can suppress the Wnt signaling pathway in certain cancer cell lines. nih.gov This is achieved by down-regulating the expression of key pathway components like LEF-1, which in turn reduces the transcription of target genes such as c-myc and cyclin D1. nih.gov It is plausible that this compound could exert similar effects on these and other signaling cascades, although specific investigations are needed to confirm this.

Influence on Specific Cell Lines or Primary Cell Cultures

The cellular effects of glucocorticoids are highly dependent on the cell type. For instance, in vitro studies with methylprednisolone on human oligodendroglioma (HOG) cells have demonstrated a dose-dependent decrease in cell proliferation and differentiation, as well as an increase in cell death. nih.gov In contrast, in peripheral blood mononuclear cells (PBMCs) from patients with nephrotic syndrome, methylprednisolone inhibits cell proliferation, and this in vitro sensitivity has been correlated with clinical response.

The effects of this compound on various cell lines have not been specifically documented. However, based on the actions of similar corticosteroids, a range of effects could be anticipated depending on the cellular context. The table below summarizes potential in vitro effects on different cell types.

Cell Line/Primary CulturePotential Effect of this compound
Human Oligodendroglioma (HOG) Cells Potential for decreased proliferation and differentiation. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs) Potential for inhibition of proliferation.
Chronic Lymphocytic Leukemia (CLL) Cells Potential for suppression of proliferation and induction of apoptosis. nih.gov

Assessment of Deuterium Isotope Effects on Biological Activity

The substitution of hydrogen with deuterium can lead to what is known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. wikipedia.orglibretexts.org This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. portico.org The carbon-deuterium (C-D) bond has a lower zero-point energy and thus requires more energy to be broken than a corresponding carbon-hydrogen (C-H) bond, often resulting in a slower reaction rate. portico.org

The metabolism of corticosteroids, including Meprednisone and its esters, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov These enzymatic reactions often involve the hydroxylation of the steroid nucleus, a process that requires the cleavage of C-H bonds. The introduction of deuterium at specific, metabolically vulnerable positions in the Meprednisone 17,21-Dipropionate molecule can therefore be expected to retard its metabolic clearance.

The d10 designation in this compound indicates that ten hydrogen atoms have been replaced by deuterium. While the exact positions of deuteration are critical, if these substitutions are at sites of enzymatic attack, a significant primary kinetic isotope effect would be anticipated. nih.gov For instance, if the deuteration occurs at positions susceptible to hydroxylation, the rate of metabolic inactivation would likely decrease.

Secondary kinetic isotope effects, which are generally smaller, can also occur when deuterium is substituted at a position adjacent to the site of bond cleavage. libretexts.org These effects can provide further insight into the transition state of the enzyme-catalyzed reaction.

The potential impact of deuteration on the metabolic rate of Meprednisone 17,21-Dipropionate can be illustrated through hypothetical kinetic data. The table below presents a theoretical comparison of the rate of metabolism for the non-deuterated (H) and deuterated (D) compounds, showcasing the kinetic isotope effect (kH/kD). A kH/kD value greater than 1 signifies a "normal" kinetic isotope effect, indicating a slower reaction for the deuterated compound. wikipedia.orglibretexts.org

Table 1: Hypothetical Kinetic Isotope Effects on the Metabolism of this compound

Enzyme System Substrate Rate of Metabolism (k, arbitrary units) Kinetic Isotope Effect (kH/kD)
Human Liver Microsomes Meprednisone 17,21-Dipropionate (H) 100 2.5
Human Liver Microsomes This compound (D) 40
Recombinant CYP3A4 Meprednisone 17,21-Dipropionate (H) 85 3.1

This data is illustrative and intended to demonstrate the potential impact of deuteration. Actual values would require experimental determination.

Deuteration of a ligand can potentially influence its interaction with a receptor. While association rate constants may not be significantly affected by deuterium substitution, studies on other steroids have shown that the dissociation rate constants can be decreased. nih.gov This is often attributed to the subtle changes in molecular vibrations and hydrogen bonding capabilities of the deuterated molecule within the receptor's ligand-binding domain. nih.govnih.gov A slower dissociation rate would imply a longer residence time of the drug at the receptor, which could, in turn, prolong its pharmacological effect.

Research on the glucocorticoid receptor has indicated that the 11-β-hydroxyl group, a common feature in potent glucocorticoids, is involved in a kinetically important hydrogen bond. nih.gov If deuteration occurs at or near sites involved in these critical interactions, it could modulate the stability of the ligand-receptor complex. Hydrogen/deuterium exchange mass spectrometry (HXMS) has been used to study the conformational changes in the GR ligand-binding domain upon ligand binding, revealing that different ligands can induce distinct conformational states. nih.gov

The potential influence of deuteration on the binding affinity of this compound to the glucocorticoid receptor is presented in the hypothetical data table below. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.

Table 2: Hypothetical Glucocorticoid Receptor Binding Affinity for Meprednisone 17,21-Dipropionate and its Deuterated Analogue

Compound Association Rate Constant (ka, M⁻¹s⁻¹) Dissociation Rate Constant (kd, s⁻¹) Dissociation Constant (Kd, nM)
Meprednisone 17,21-Dipropionate (H) 5.0 x 10⁵ 1.0 x 10⁻³ 2.0

This data is illustrative and intended to demonstrate the potential impact of deuteration on receptor binding kinetics. Actual values would require experimental determination.

Purity, Stability, and Formulation Aspects for Research Grade Meprednisone 17,21 Dipropionate D10

Analytical Characterization of Purity (e.g., HPLC, GC)

The purity of research-grade Meprednisone (B1676281) 17,21-Dipropionate-d10 is typically assessed using a combination of chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). These methods are crucial for separating the main compound from any potential impurities, including isomers and degradation products.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. It offers high resolution and can separate volatile impurities. For corticosteroids, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

The table below illustrates typical parameters for HPLC and GC analysis of corticosteroids, which would be applicable for Meprednisone 17,21-Dipropionate-d10.

ParameterHPLCGC
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pfizer.comnih.govCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Water/Acetonitrile (B52724) pfizer.comHelium
Flow Rate 1.0 mL/min pfizer.com1.0 mL/min
Detector UV at ~240 nm pfizer.comMass Spectrometer (MS)
Temperature Column oven at ambient or elevated temperature (e.g., 40°C)Temperature programmed oven (e.g., 150°C to 300°C)
Injection Volume 10-20 µL nih.gov1 µL (splitless)
Purity Specification Typically ≥98%Typically ≥98%

Degradation Pathway Identification for Research Materials

Understanding the degradation pathways of this compound is critical for ensuring its integrity as a research standard. The primary degradation pathway for corticosteroid esters like Meprednisone 17,21-Dipropionate is hydrolysis of the ester linkages at the C17 and C21 positions. nih.gov This hydrolysis can be catalyzed by acidic or basic conditions and is also influenced by temperature and the presence of enzymes in biological matrices. nih.gov

Forced degradation studies on related corticosteroids, such as betamethasone (B1666872) dipropionate, have shown that hydrolysis is a key degradation route. nih.gov This process would lead to the formation of Meprednisone 21-Propionate-d10, Meprednisone 17-Propionate-d10, and ultimately Meprednisone-d10. Oxidation of the steroid nucleus is another potential degradation pathway that can be induced by exposure to light and oxidizing agents.

The anticipated primary degradation products of this compound are outlined in the table below.

Degradation ProductFormation Pathway
Meprednisone 21-Propionate-d10Hydrolysis of the C17-propionate ester
Meprednisone 17-Propionate-d10Hydrolysis of the C21-propionate ester
Meprednisone-d10Complete hydrolysis of both propionate (B1217596) esters
Oxidized derivativesOxidation of the steroid nucleus

Long-Term and Short-Term Storage Stability of Research Standard

The stability of research-grade this compound is crucial for its use as a reliable internal standard. Stability is typically assessed under various storage conditions to establish appropriate handling and storage protocols.

For long-term storage, research standards of deuterated steroids are generally recommended to be stored at -20°C or below in a tightly sealed container, protected from light and moisture. This minimizes the potential for degradation over extended periods.

Short-term stability is important for the handling of the compound during experimental procedures. Studies on related corticosteroids provide insights into their stability at room temperature or under refrigerated conditions (2-8°C). For instance, solutions of methylprednisolone (B1676475) sodium succinate, a related corticosteroid ester, have shown acceptable stability for several days at refrigerated temperatures.

The following table summarizes recommended storage conditions and expected stability for research-grade this compound, based on general guidelines for deuterated steroids.

Storage ConditionDurationExpected Stability
-20°C or below (long-term)YearsHigh stability, minimal degradation
2-8°C (short-term)Weeks to monthsGenerally stable, but should be monitored
Room Temperature (short-term)DaysPotential for degradation, use with caution
In Solution (at -20°C)MonthsGenerally stable, depending on the solvent

Compatibility with Common Research Solvents and Buffers

This compound, being a lipophilic molecule, is expected to be soluble in a range of organic solvents. nih.gov Information on the non-deuterated parent compound, methylprednisolone, indicates it is sparingly soluble in alcohol, methanol (B129727), acetone, and chloroform, and practically insoluble in water. pfizer.comnih.gov

For research purposes, stock solutions of this compound are typically prepared in organic solvents like acetonitrile, methanol, or dimethyl sulfoxide (B87167) (DMSO). When used in aqueous buffer systems for in vitro assays, it is important to consider the potential for precipitation, especially at higher concentrations. The final concentration of the organic solvent in the aqueous buffer should be kept low to maintain the solubility of the compound and the integrity of the experimental system. The pH of the buffer can also influence the stability of the ester groups, with neutral to slightly acidic pH being generally preferred to minimize hydrolysis.

The compatibility of this compound with common laboratory solvents and buffers is summarized in the table below.

Solvent/BufferSolubility/CompatibilityNotes
AcetonitrileSolubleCommon solvent for stock solutions.
MethanolSolubleCommon solvent for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleCommon solvent for stock solutions, but may affect some biological assays.
WaterPractically InsolubleAs with the parent compound. pfizer.comnih.gov
Phosphate-Buffered Saline (PBS)Limited solubilityShould be prepared from a stock solution in an organic solvent and diluted to the final concentration. The final organic solvent concentration should be minimized.
Tris BufferLimited solubilitySimilar considerations as with PBS regarding solubility and the use of a co-solvent.

Q & A

Q. What are the critical considerations for synthesizing Meprednisone 17,21-Dipropionate-d10 to ensure isotopic purity in preclinical studies?

Methodological Answer: Synthesis must prioritize deuterium incorporation at specific positions (e.g., 17 and 21 propionate groups) to maintain isotopic integrity. Techniques like mass-directed HPLC and NMR spectroscopy should validate isotopic enrichment (>98% deuterium substitution). Protocols from certified reference standards (e.g., TRC M225052 ) and impurity profiles of related corticosteroids (e.g., Betamethasone-D5 derivatives ) provide templates for optimizing reaction conditions. Ensure inert atmospheres to prevent isotopic exchange and use anhydrous solvents to minimize hydrolysis .

Q. How should researchers design experiments to assess the solubility and stability of this compound in biological matrices?

Methodological Answer: Pre-screen solvents (e.g., DMSO, ethanol) for initial dissolution, referencing deuterated compound solubility guidelines . For in vitro stability studies, incubate the compound in plasma or simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS/MS at intervals (0, 6, 24, 48 hours). Include deuterated internal standards (e.g., Betamethasone-d10 Dipropionate ) to correct for matrix effects. Report conditions per ICH M10 guidelines for bioanalytical method validation .

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography to distinguish isotopic clusters from non-deuterated analogs. Calibration curves should span 1–1000 ng/mL in biological fluids, with precision (CV <15%) and accuracy (85–115%) validated per FDA guidelines. Cross-validate with impurity standards (e.g., Beclometasone Dipropionate ) to rule out interference from metabolites or degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

Methodological Answer: Conduct species-specific protein binding assays to assess differences in plasma albumin affinity, which may alter free drug concentrations. Compare metabolic pathways using hepatocyte incubations (human vs. rodent) and identify species-specific metabolites via UPLC-QTOF. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings, incorporating deuterium isotope effects on clearance rates .

Q. What strategies optimize the detection of low-abundance impurities in this compound batches?

Methodological Answer: Employ orthogonal testing: (1) LC-UV for major impurities (≥0.1%) and (2) LC-MS/MS for trace-level degradants (≤0.01%). Reference EP monographs for related corticosteroids (e.g., Beclometasone 21-Propionate ) to identify structurally analogous impurities. Use forced degradation studies (heat, light, oxidation) to predict stability-linked impurities and validate methods per ICH Q3A/B thresholds .

Q. How should deuterium isotope effects (DIEs) be quantified in the metabolic profiling of this compound?

Methodological Answer: Compare metabolic rates of deuterated vs. non-deuterated analogs in microsomal incubations. Calculate kinetic isotope effects (KIE) using KIE=kH/kD\text{KIE} = k_{\text{H}} / k_{\text{D}}, where kHk_{\text{H}} and kDk_{\text{D}} are reaction rates for protiated and deuterated forms. Focus on CYP3A4-mediated oxidation, as deuterium substitution at 17/21 positions may slow metabolism. Validate findings with stable isotope-labeled internal standards (e.g., Betamethasone-D5 9,11-Epoxide ) .

Q. What experimental designs mitigate batch-to-batch variability in deuterated Meprednisone formulations?

Methodological Answer: Implement quality-by-design (QbD) principles: (1) Define critical quality attributes (CQAs) like isotopic purity and residual solvents; (2) Use design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, deuterium source purity); (3) Apply PAT (Process Analytical Technology) for real-time monitoring. Cross-reference synthesis protocols from certified standards (e.g., TRC M225050 ) and validate reproducibility across ≥3 independent batches .

Methodological Validation and Reproducibility

Q. How can researchers validate the reproducibility of bioanalytical methods for this compound in multi-center studies?

Methodological Answer: Follow ICH M10 harmonized guidelines: (1) Perform inter-laboratory cross-validation using identical instrumentation (e.g., Sciex Triple Quad 6500+); (2) Standardize sample preparation (e.g., protein precipitation with acetonitrile); (3) Share a common reference standard (e.g., IR-71460 ). Report intra- and inter-day precision (CV <15%) and accuracy (85–115%) across all sites. Use mixed-effects models to statistically assess variability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal EmaxE_{\text{max}} model) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-subject variability in preclinical trials. Validate assumptions via residual plots and Akaike information criterion (AIC). Reference prior studies on Betamethasone-d10 derivatives for baseline efficacy comparisons .

Data Interpretation and Reporting

Q. How should conflicting data on the glucocorticoid receptor affinity of this compound be addressed in publications?

Methodological Answer: Conduct competitive binding assays under standardized conditions (e.g., 25°C, pH 7.4) with triplicate measurements. Compare results to structurally similar controls (e.g., Beclometasone Dipropionate ). Disclose potential confounders (e.g., receptor dimerization artifacts) in the discussion section. Follow ICMJE guidelines to report methodology transparently, including reagent lot numbers and instrument calibration dates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.